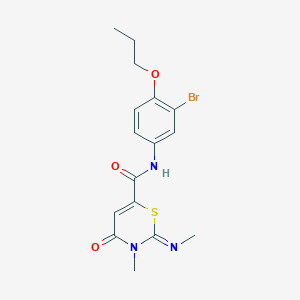![molecular formula C21H25NO4 B4650081 methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B4650081.png)
methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate
Übersicht
Beschreibung
Methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate, also known as BAY 57-1293, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Wirkmechanismus
The mechanism of action of methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate involves inhibition of PDE5, which is responsible for breaking down cGMP. By inhibiting PDE5, methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow to certain areas of the body. This mechanism of action makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
Methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate has been shown to have several biochemical and physiological effects. It can increase the levels of cGMP, leading to vasodilation and increased blood flow. It can also reduce inflammation and oxidative stress, which are implicated in various diseases such as atherosclerosis and pulmonary arterial hypertension. Additionally, methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate can improve exercise capacity and quality of life in patients with pulmonary arterial hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate has several advantages for lab experiments. It is a potent and selective inhibitor of PDE5, making it a useful tool for studying the role of this enzyme in various physiological and pathological processes. However, its complex synthesis process and high cost may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the long-term effects and safety of this compound, particularly in the context of chronic use.
Wissenschaftliche Forschungsanwendungen
Methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate has been extensively studied for its potential applications in drug development. It has been shown to inhibit the activity of PDE5, an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. By inhibiting PDE5, methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate can increase the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow to certain areas of the body.
Eigenschaften
IUPAC Name |
methyl 2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)16-7-11-18(12-8-16)26-14-19(23)22-17-9-5-15(6-10-17)13-20(24)25-4/h5-12H,13-14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITMIFUSQADJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4650011.png)

![2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4650054.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4650056.png)
![3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B4650065.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4650073.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4650075.png)
![2-chloro-5-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4650084.png)
![1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4650091.png)
![6-({[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4650096.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4650099.png)
![1-(3-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650102.png)
![4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)